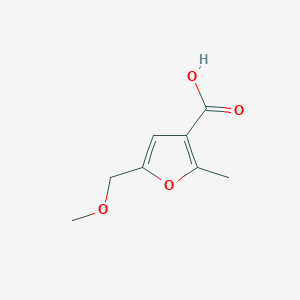

5-(Methoxymethyl)-2-methylfuran-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Methoxymethyl)-2-furoic acid, also known as 5-(methoxymethyl)furan-2-carboxylic acid, is an organic compound . It is a derivative of furan, a heterocyclic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .

Synthesis Analysis

The synthesis of 5-(Methoxymethyl)-2-furoic acid can be achieved through biocatalytic and fermentative methods . For instance, a recombinant E. coli expressing 3-succinoylsemialdehyde-pyridine dehydrogenase (SAPDH) was used in a fed-batch strategy with controlled pH to synthesize 5-methoxymethyl-2-furancarboxylic acid (MMFCA) from 5-MMF .Scientific Research Applications

Bioactivity and Anti-Viral Properties

Studies have isolated furan-2-carboxylic acids from natural sources such as the roots and leaves of Nicotiana tabacum. These compounds, including variants of 5-(Methoxymethyl)-2-methylfuran-3-carboxylic acid, exhibited significant anti-tobacco mosaic virus activities, and some also showed moderate inhibitory activities against various human tumor cell lines (Wu et al., 2018); (Yang et al., 2016).

Industrial and Environmental Applications

Research has also explored the use of furan derivatives, including this compound, in industrial processes. For example, studies focused on the conversion of plant biomass to furan derivatives for sustainable production of polymers, functional materials, and fuels. The importance of these derivatives, including this compound, in green chemistry and sustainable industries is highlighted, indicating their potential as renewable resources for various applications (Chernyshev et al., 2017).

Biocatalysis for Chemical Synthesis

The compound has also been a subject in studies concerning biocatalysis. For example, the production of furan carboxylic acids using cofactor-engineered Escherichia coli cells was reported, showcasing high productivities and substrate tolerance toward toxic furans. This indicates the potential of biocatalytic methods to enhance the production of this compound and similar compounds for various industrial applications (Zhang et al., 2020).

Analytical Chemistry

Additionally, methods in analytical chemistry have been developed to identify and quantify this compound and related furan derivatives in complex matrices such as honey, indicating the relevance of these compounds in food chemistry and safety assessments (Nozal et al., 2001).

properties

IUPAC Name |

5-(methoxymethyl)-2-methylfuran-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c1-5-7(8(9)10)3-6(12-5)4-11-2/h3H,4H2,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBAKQVQWLHAHDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)COC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-Methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2823700.png)

![N'-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]-2-hydroxybenzohydrazide](/img/structure/B2823701.png)

![Methyl 6-amino-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B2823704.png)

![tert-Butyl [4-(pyridin-2-ylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2823707.png)

![1-[(4-Methylphenyl)methyl]benzimidazole](/img/structure/B2823710.png)

![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(3-fluoropyridin-4-yl)methanone](/img/structure/B2823711.png)

![1-{[(2S)-3-(diethylamino)-2-hydroxypropyl]amino}-4-({[(2S)-oxiran-2-yl]methyl}amino)anthracene-9,10-dione](/img/structure/B2823712.png)